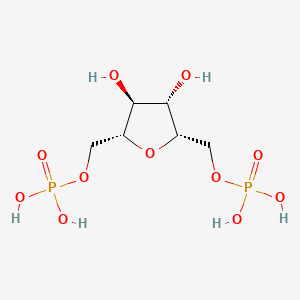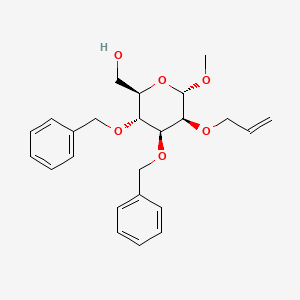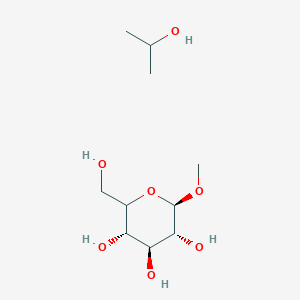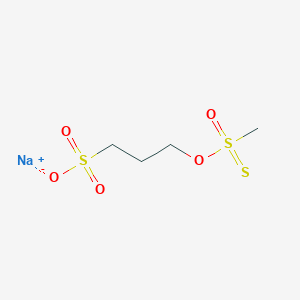
2,5-Anhydroglucitol-1,6-Biphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Anhydroglucitol-1,6-Biphosphate (2,5-AGP) is a sugar phosphate that has been studied for its potential applications in biochemical and physiological research. It is a derivative of glucose and is composed of two glucose molecules linked by an anhydroglucose bridge. It is a naturally occurring compound found in plants and animals, and is also produced synthetically in the laboratory. 2,5-AGP has been studied for its potential applications in a range of areas, including biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Role in Gluconeogenesis
2,5-Anhydroglucitol-1,6-Biphosphate plays a significant role in the process of gluconeogenesis. It catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate in the presence of divalent cations . This makes it a rate-limiting enzyme in gluconeogenesis .
Interaction with Fructose-1,6-bisphosphatase 1
This compound interacts with the enzyme Fructose-1,6-bisphosphatase 1 in humans . This interaction is crucial for the regulation of glucose metabolism in the body .
Potential Role in Diabetes Research
Research has shown that 1,5-Anhydroglucitol (1,5-AG), a related compound, is sensitive to short-term glucose fluctuations and postprandial hyperglycemia . This suggests that 2,5-Anhydroglucitol-1,6-Biphosphate could potentially have similar properties and could be used in diabetes research.
Blood Glucose Monitoring
Given its sensitivity to glucose fluctuations, 2,5-Anhydroglucitol-1,6-Biphosphate could potentially be used as a nontraditional blood glucose monitoring indicator . This could provide a more accurate measure of short-term glucose levels compared to traditional methods .
Screening for Diabetes
The compound’s potential sensitivity to glucose fluctuations could make it useful for screening for diabetes . Early detection of diabetes can lead to more effective management and treatment of the disease .
Predicting Diabetes Complications
Studies have found that 1,5-AG can be used to predict the perils of diabetes complications such as diabetic nephropathy, diabetic cardiovascular disease, diabetic retinopathy, diabetic pregnancy complications, and diabetic peripheral neuropathy . Given the similarities between 1,5-AG and 2,5-Anhydroglucitol-1,6-Biphosphate, the latter could potentially be used in a similar manner .
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O11P2/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMBXSQDFPTODV-JGWLITMVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)COP(=O)(O)O)O)O)OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](O1)COP(=O)(O)O)O)O)OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Anhydroglucitol-1,6-Biphosphate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)






![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)



